molecular formula C19H16BrN3O3S2 B3222221 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 1211693-81-0

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No. B3222221
CAS RN: 1211693-81-0
M. Wt: 478.4 g/mol
InChI Key: YFMPYWHTUDEZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes that play a critical role in cell signaling pathways.

Scientific Research Applications

Anticancer Properties

The imidazole-thiazole scaffold has been explored for its anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. These derivatives exhibit promising activity, making them potential candidates for further drug development .

Anxiolytic Activity

Benzo[ d]imidazo[2,1-b]thiazoles, a class of compounds related to our target molecule, have been investigated as non-sedative anxiolytics. These compounds may modulate anxiety-related pathways in the brain, providing an alternative to traditional sedative drugs .

PET Imaging Probe for Alzheimer’s Disease

Certain benzo[ d]imidazo[2,1-b]thiazole derivatives serve as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients. These probes enable non-invasive visualization of amyloid deposits, aiding in early diagnosis and disease monitoring .

Kinase Inhibition

The imidazole-thiazole scaffold has shown kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and compounds targeting specific kinases may have therapeutic implications in cancer and other diseases .

Antimicrobial Properties

Both imidazole and thiazole derivatives possess antimicrobial activity. Researchers have explored their potential as antibacterial and antifungal agents. The compound we’re discussing may exhibit similar properties, although specific studies on its antimicrobial effects are needed .

Anti-Inflammatory and Analgesic Effects

Thiazoles, including imidazole-thiazole hybrids, have demonstrated anti-inflammatory and analgesic properties. These compounds may modulate pain pathways and reduce inflammation. Further investigations could reveal the exact mechanisms and potential clinical applications .

Other Biological Activities

The imidazole-thiazole scaffold may also impact other biological processes, such as antioxidant activity, antiviral effects, and anti-diabetic properties. Researchers continue to explore these diverse aspects .

properties

IUPAC Name

5-bromo-2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S2/c1-2-26-17-8-5-14(20)11-18(17)28(24,25)22-15-6-3-13(4-7-15)16-12-23-9-10-27-19(23)21-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPYWHTUDEZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 6
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.